(7-Fluoro-1-benzothiophen-2-yl)boronic acid is a boronic acid derivative notable for its unique structural features, including the presence of a fluorine atom on the benzothiophene moiety. This compound is significant in organic chemistry and medicinal chemistry due to its potential applications in various synthetic methodologies, particularly in cross-coupling reactions.
The compound can be classified under boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. (7-Fluoro-1-benzothiophen-2-yl)boronic acid is structurally related to other thiophene derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of (7-Fluoro-1-benzothiophen-2-yl)boronic acid typically involves several key steps:
The molecular formula of (7-Fluoro-1-benzothiophen-2-yl)boronic acid is . The structure features a benzothiophene ring with a fluorine atom at the 7-position and a boronic acid group at the 2-position.
(7-Fluoro-1-benzothiophen-2-yl)boronic acid can participate in various chemical reactions, including:
The typical reagents used in these reactions include:
The mechanism by which (7-Fluoro-1-benzothiophen-2-yl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This process typically involves:
The presence of both fluorine and boron atoms contributes to unique electronic properties that enhance its reactivity compared to other boronic acids. The fluorine atom can influence both steric and electronic factors during chemical reactions.
(7-Fluoro-1-benzothiophen-2-yl)boronic acid has several potential applications:
The incorporation of boron into pharmaceutical agents represents a paradigm shift in medicinal chemistry, overcoming historical concerns about potential toxicity through the development of clinically validated, target-specific therapeutics. Boron's unique electronic configuration—characterized by an empty p-orbital—confers distinctive physicochemical properties, including the capacity to form reversible covalent bonds with nucleophilic residues (e.g., hydroxyl groups in serine or threonine) within biological targets. This adaptability allows boron-containing compounds to act as potent enzyme inhibitors through tetrahedral adduct formation, mimicking transition states or high-energy intermediates in catalytic processes [1] . The seminal approval of bortezomib in 2003 (Velcade®) for multiple myeloma and mantle cell lymphoma validated boron's therapeutic utility. As a proteasome inhibitor, bortezomib binds reversibly to the β5 subunit of the 26S proteasome via boron-threonine interaction (Ki = 0.62 nM), disrupting protein homeostasis and inducing apoptosis in cancer cells [4] .
Subsequent FDA approvals underscore boron's versatility across therapeutic domains:
Table 1: FDA-Approved Boron-Containing Drugs and Their Mechanisms
Drug | Therapeutic Use | Primary Target | Boron-Dependent Mechanism |
---|---|---|---|
Bortezomib | Multiple myeloma | 26S Proteasome (β5 subunit) | Reversible binding to Thr1 residue |
Tavaborole | Onychomycosis | Leucyl-tRNA synthetase | Adduct formation with tRNA Ade76 |
Crisaborole | Atopic dermatitis | Phosphodiesterase-4 (PDE-4) | Coordination with Zn²⁺/Mg²⁺ at active site |
Vaborbactam | Urinary tract infections | Serine β-lactamase | Reversible covalent bond with catalytic serine |
Boron heterocycles—particularly benzoxaboroles, diazaborines, and azaborines—enhance metabolic stability and target affinity. Their synthesis has been optimized via methods like Suzuki-Miyaura coupling and Miyaura borylation, enabling efficient construction of complex pharmacophores. Over 20 boron-containing compounds are currently in clinical trials, highlighting the scaffold's growing importance in oncology, anti-infectives, and inflammation [1] [8] .
Benzothiophene, a bicyclic heteroaromatic system comprising fused benzene and thiophene rings, provides a versatile platform for drug design. Its planar, electron-rich structure facilitates π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrophobic contacts and modulates electronic distribution. Incorporating boron at the 2-position yields (heteroaryl)boronic acids, which retain the scaffold's advantageous properties while enabling nucleophilic binding and cross-coupling versatility [5] [6].
Key attributes of benzothiophene-based boronic acids include:
Table 2: Structural and Electronic Properties of Benzothiophene Boronic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
(7-Fluoro-1-benzothiophen-2-yl)boronic acid | C₈H₆BFO₂S | 196.01 | Fluorine at C7; boronic acid at C2 |
(7-Methyl-1-benzothiophen-2-yl)boronic acid | C₉H₉BO₂S | 192.05 | Methyl at C7; boronic acid at C2 |
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid | C₈H₆BFO₂S | 196.01 | Fluorine at C6; boronic acid at C2 |
Notably, substitution at the 7-position of benzothiophene (e.g., fluorine or methyl groups) influences electron density at C2, altering boron's electrophilicity and pKa. This modulates the compound's ability to form tetrahedral adducts with biological nucleophiles. Benzothiophene boronic acids serve as intermediates for anticancer and antimicrobial agents, leveraging their dual functionality as both pharmacophores and synthetic building blocks [5] [6].
Fluorine incorporation into bioactive molecules is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. At the 7-position of benzothiophene-2-boronic acids, fluorine exerts multifaceted effects:
Table 3: Impact of 7-Fluorination on Benzothiophene Boronic Acid Properties
Property | Effect of 7-Fluorine Substitution | Biological Consequence |
---|---|---|
Boron pKa | Decrease by 0.5–1.0 units | Enhanced tetrahedral adduct formation at neutral pH |
Metabolic stability | Increased t½ by 30–50% in microsomal assays | Reduced dosing frequency in vivo |
Lipophilicity (LogP) | Increase by 0.2–0.3 units | Improved membrane permeation |
Target binding affinity | 1.5–3.0 fold improvement in Ki/Kd values | Lower therapeutic doses required |
For (7-Fluoro-1-benzothiophen-2-yl)boronic acid (C₈H₆BFO₂S; MW 196.01 g/mol), these properties synergize to enhance its utility as a synthetic intermediate for antimicrobial and anticancer agents. Its InChIKey (XHKPWUCLODJEEC-UHFFFAOYSA-N) and SMILES (B(C1=CC2=C(S1)C(=CC=C2)F)(O)O) encode the specific 7-fluoro orientation, distinguishing it from isomers like 6-fluorinated analogs [3] [6]. Current research leverages this scaffold in single-atom editing approaches to generate novel boron heterocycles with optimized bioactivity [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1